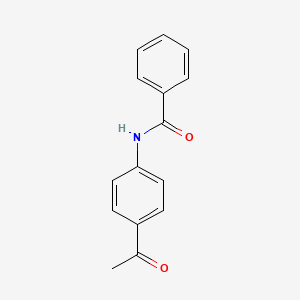

N-(4-acetylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)12-7-9-14(10-8-12)16-15(18)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXQWYZBPKDYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966747 | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-13-2, 5237-29-6 | |

| Record name | 5411-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Acetylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-acetylphenyl)benzamide: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of N-(4-acetylphenyl)benzamide (CAS No. 5411-13-2), a key chemical intermediate in synthetic organic chemistry. The document delves into the molecule's core chemical structure, physicochemical properties, and spectroscopic profile. A significant focus is placed on its synthesis via the Schotten-Baumann reaction, for which a detailed experimental protocol is provided. Furthermore, this guide explores the compound's utility as a precursor for synthesizing novel molecules with potential biological activities, particularly in the development of chalcone derivatives. This paper is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical insights into the application of this versatile benzamide derivative.

Chemical Identity and Molecular Structure

N-(4-acetylphenyl)benzamide is a disubstituted aromatic amide. Structurally, it consists of a benzamide moiety where the nitrogen atom is attached to a phenyl ring, which is substituted at the para-position with an acetyl group. This unique combination of an amide linkage, a benzoyl group, and an acetylphenyl group imparts specific chemical reactivity and physical characteristics to the molecule.

The fundamental identifiers for N-(4-acetylphenyl)benzamide are cataloged below.[1][2]

| Identifier | Value |

| IUPAC Name | N-(4-acetylphenyl)benzamide |

| CAS Number | 5411-13-2 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

| InChI Key | ZJXQWYZBPKDYLS-UHFFFAOYSA-N |

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N1 [label="N", fontcolor="#EA4335"];

H1 [label="H"];

C7 [label="C", fontcolor="#4285F4"];

O1 [label="O", fontcolor="#EA4335"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

C14 [label="C"];

O2 [label="O", fontcolor="#EA4335"];

C15 [label="C"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

// Benzoyl ring

C8 -- C9 [len=1.5];

C9 -- C10 [len=1.5];

C10 -- C11 [len=1.5];

C11 -- C12 [len=1.5];

C12 -- C13 [len=1.5];

C13 -- C8 [len=1.5];

// Acetylphenyl ring

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

// Connections

C1 -- N1 [len=1.5];

N1 -- H1 [len=1.2];

N1 -- C7 [len=1.5];

C7 -- O1 [len=1.5, style=double];

C7 -- C8 [len=1.5];

C4 -- C14 [len=1.5];

C14 -- O2 [len=1.5, style=double];

C14 -- C15 [len=1.5];

C15 -- H2 [len=1.2];

C15 -- H3 [len=1.2];

C15 -- H4 [len=1.2];

// Positioning with neato

C1 [pos="0,0!"];

C2 [pos="1.3,-0.75!"];

C3 [pos="1.3,-2.25!"];

C4 [pos="0,-3!"];

C5 [pos="-1.3,-2.25!"];

C6 [pos="-1.3,-0.75!"];

N1 [pos="-2.2,0.75!"];

H1 [pos="-3.2,0.75!"];

C7 [pos="-1.7,2!"];

O1 [pos="-2.5,2.75!"];

C8 [pos="-0.2,2.5!"];

C9 [pos="0.6,3.7!"];

C10 [pos="-0.2,4.9!"];

C11 [pos="-1.7,4.9!"];

C12 [pos="-2.5,3.7!"];

C13 [pos="-1.7,2.5!"];

C4 [pos="0,-3!"];

C14 [pos="0,-4.5!"];

O2 [pos="1.2,-5!"];

C15 [pos="-1.2,-5!"];

H2 [pos="-1.2, -5.8!"];

H3 [pos="-2.0, -4.6!"];

H4 [pos="-0.8, -4.6!"];

}

Figure 2: Experimental workflow for the synthesis of N-(4-acetylphenyl)benzamide.

***

Experimental Protocol: Synthesis of N-(4-acetylphenyl)benzamide

Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

4-Aminoacetophenone

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl, 1M solution)

-

Sodium bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-aminoacetophenone in dichloromethane.

-

Addition of Base: To the stirring amine solution, add approximately 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution. Place the flask in an ice bath to cool the biphasic mixture to 0-5 °C.

-

Addition of Acyl Chloride: In a separate beaker, dissolve 1.0-1.1 equivalents of benzoyl chloride in a small amount of dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction: Add the benzoyl chloride solution dropwise to the vigorously stirring, cooled biphasic mixture over 30 minutes. A white precipitate (the product) will likely form.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (bottom) layer.

-

Workup - Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes any unreacted amine, and the bicarbonate wash removes unreacted benzoyl chloride (as benzoic acid) and neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-acetylphenyl)benzamide as a crystalline solid.

Applications in Research and Development

N-(4-acetylphenyl)benzamide is not typically an end-product but rather a valuable intermediate in multi-step organic syntheses. Its primary utility lies in its bifunctional nature, containing a reactive acetyl group that can be further modified.

A prominent application is its use as a key building block in the synthesis of chalcones . Chalcones are α,β-unsaturated ketones, and they are synthesized through a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde. In this context, N-(4-acetylphenyl)benzamide serves as the acetophenone component. The resulting chalcones, which incorporate the N-phenylbenzamide moiety, have been investigated for a range of biological activities. For instance, studies have shown that chalcone derivatives synthesized from this intermediate exhibit potential antibacterial and antitubercular activities.[3]

The broader benzamide scaffold is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions. Therefore, N-(4-acetylphenyl)benzamide serves as a versatile starting material for generating libraries of novel benzamide derivatives for screening in drug discovery programs.

Safety and Handling

As with any laboratory chemical, N-(4-acetylphenyl)benzamide should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

-

Using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Handling the compound in a well-ventilated area or a chemical fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

N-(4-acetylphenyl)benzamide is a fundamentally important and synthetically versatile intermediate. Its structure is well-defined, and its synthesis is straightforward and high-yielding via the Schotten-Baumann reaction. The true value of this compound is realized in its application as a precursor to more complex molecules, particularly in the synthesis of biologically active chalcones and other novel benzamide derivatives. This guide provides the core technical knowledge required for researchers to effectively synthesize, characterize, and utilize N-(4-acetylphenyl)benzamide in their research and development endeavors.

References

-

PubChem. N-(4-Acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]

- Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024). Vertex AI Search.

-

Molbase. N-(4-acetylphenyl)benzamide 5411-13-2. [Link]

-

SpectraBase. N-(4-Acetyl-phenyl)-benzamide. John Wiley & Sons, Inc. [Link]

-

ChemSrc. Benzamide,N-(4-acetylphenyl) | CAS#:5411-13-2. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(4-acetylphenyl)benzamide

Introduction

N-(4-acetylphenyl)benzamide is a difunctional organic molecule featuring both an amide and a ketone moiety.[1] Its structure consists of a benzamide group linked to an acetyl-substituted phenyl ring. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and their roles as intermediates in the synthesis of more complex molecules, such as chalcones with potential therapeutic activities.[2]

Accurate structural elucidation and purity assessment are paramount in any chemical research or development workflow. Spectroscopic techniques provide a non-destructive and highly detailed view of a molecule's atomic and electronic structure. This guide offers an in-depth, practical overview of the core spectroscopic methods used to characterize N-(4-acetylphenyl)benzamide: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the data but on the causal logic behind the experimental choices and interpretation, providing a robust framework for researchers.

Molecular Formula: C₁₅H₁₃NO₂ | Molecular Weight: 239.27 g/mol[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring relationships through chemical shifts, integration, and spin-spin coupling.

-

Sample Preparation: Dissolve ~5-10 mg of dry, purified N-(4-acetylphenyl)benzamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it reliably shows the N-H proton, which may exchange too rapidly in other solvents.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration.

The structure contains several distinct proton types: an amide proton, aromatic protons on two different rings, and a methyl group.

-

Amide Proton (-NH-): This proton typically appears as a broad singlet far downfield (δ ~10.0-10.5 ppm in DMSO-d₆) due to its attachment to the electronegative nitrogen and participation in hydrogen bonding. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Aromatic Protons (Ar-H): The molecule has two benzene rings.

-

The monosubstituted benzoyl ring will show signals for 5 protons, typically in the δ 7.5-8.0 ppm range.[3] The protons ortho to the carbonyl group are the most deshielded.

-

The para-disubstituted acetylphenyl ring exhibits a characteristic AA'BB' system, which often appears as two distinct doublets in the δ 7.7-8.1 ppm range.[4][5] This clean splitting pattern is a strong indicator of para-substitution.[6]

-

-

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet, typically around δ 2.5-2.6 ppm. Its position is downfield from a typical alkyl proton due to the deshielding effect of the adjacent carbonyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet (broad) | 1H | Amide N-H | Deshielded by N and C=O; H-bonding. |

| ~8.05 | Doublet | 2H | Ar-H (ortho to -NH) | Para-substituted ring pattern. |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by benzoyl carbonyl. |

| ~7.80 | Doublet | 2H | Ar-H (ortho to C=O) | Para-substituted ring pattern. |

| ~7.60 | Multiplet | 3H | Ar-H (meta/para to C=O) | Overlapping signals from benzoyl ring. |

| ~2.55 | Singlet | 3H | Acetyl -CH₃ | Deshielded by acetyl carbonyl. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition: Acquire a proton-decoupled spectrum. This is the standard method where all ¹H-¹³C couplings are removed, resulting in each unique carbon appearing as a single line.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

-

Carbonyl Carbons (C=O): Carbonyl carbons are highly deshielded and appear far downfield. The ketone carbonyl (acetyl group) is expected around δ 197 ppm, while the amide carbonyl appears at a slightly lower chemical shift, around δ 166 ppm.

-

Aromatic Carbons (Ar-C): Aromatic carbons typically resonate in the δ 120-150 ppm region.[7] Due to symmetry in the para-substituted ring, fewer than 6 signals are expected for that ring. The carbon atoms directly attached to substituents (quaternary carbons) will show distinct shifts and often have lower intensity.[7]

-

Methyl Carbon (-CH₃): The acetyl methyl carbon is the most upfield signal, expected around δ 27 ppm.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197.1 | Ketone C=O | Highly deshielded carbonyl environment. |

| ~166.0 | Amide C=O | Typical chemical shift for an amide carbonyl. |

| ~142.5 | Quaternary Ar-C (C-NH) | Attached to electronegative nitrogen. |

| ~134.1 | Quaternary Ar-C (C-C=O, benzoyl) | Attached to benzoyl carbonyl. |

| ~132.8 | Quaternary Ar-C (C-C=O, acetyl) | Attached to acetyl carbonyl. |

| ~132.0 | Ar-CH (para to C=O, benzoyl) | Deshielded aromatic carbon. |

| ~129.5 | Ar-CH (ortho to C-NH) | Aromatic region. |

| ~128.8 | Ar-CH (meta to C=O, benzoyl) | Aromatic region. |

| ~128.0 | Ar-CH (ortho to C=O, benzoyl) | Aromatic region. |

| ~119.2 | Ar-CH (meta to C-NH) | Aromatic region. |

| ~27.0 | Acetyl -CH₃ | Aliphatic carbon adjacent to a carbonyl. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is pressed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The background is automatically subtracted.

The key to interpreting the IR spectrum of N-(4-acetylphenyl)benzamide is to identify the characteristic absorption bands for its principal functional groups: the secondary amide and the aryl ketone.

-

N-H Stretch: A sharp, single peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amide N-H bond.[8]

-

Aromatic C-H Stretch: Absorptions are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[6]

-

Aliphatic C-H Stretch: The methyl group C-H stretches will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

Carbonyl (C=O) Stretches: This is a critical region. Two distinct, strong C=O absorption bands are expected.

-

N-H Bend (Amide II Band): A strong band associated with N-H bending coupled with C-N stretching appears around 1530-1550 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene rings.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amide |

| >3000 | Medium | C-H Stretch | Aromatic (sp²) |

| <3000 | Weak | C-H Stretch | Aliphatic (sp³) |

| ~1680 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~1660 | Strong, Sharp | C=O Stretch | Amide I Band |

| ~1530 | Strong | N-H Bend / C-N Stretch | Amide II Band |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable structural information that corroborates NMR and IR data.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common, high-energy ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺ with less fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Molecular Ion (M⁺•): With a molecular formula of C₁₅H₁₃NO₂, the exact mass is 239.09 Da.[1] A peak at m/z = 239 corresponding to the molecular ion should be observed. Its presence confirms the molecular formula.

-

Key Fragmentation Pathways: The fragmentation of aromatic amides is often predictable.

-

Acylium Ion Formation: A very common fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. This would produce a prominent peak at m/z = 105 .[11][12]

-

Loss of CO: The benzoyl cation (m/z = 105) can further lose a molecule of carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z = 77 .[11]

-

Cleavage adjacent to the Ketone: Alpha-cleavage next to the ketone carbonyl can result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z = 224 (239 - 15).

-

Another significant fragment can arise from the cleavage of the amide bond to give the N-(4-acetylphenyl)aminyl radical cation, which would result in a fragment ion at m/z = 134 .

-

| m/z Value | Proposed Fragment Ion | Formula | Rationale |

| 239 | [M]⁺• | [C₁₅H₁₃NO₂]⁺• | Molecular Ion |

| 224 | [M - CH₃]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of methyl radical from acetyl group. |

| 134 | [H₂NC₆H₄COCH₃]⁺• | [C₈H₈NO]⁺• | Cleavage of the amide C-N bond. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Formation of the stable benzoyl cation.[11] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[11] |

Integrated Spectroscopic Workflow & Conclusion

The power of spectroscopic characterization lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.

The workflow diagram below illustrates this synergistic approach.

Caption: Workflow for structural elucidation of N-(4-acetylphenyl)benzamide.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. Retrieved from [Link]

-

NMR Guide. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

Research Summary. (2024, July 31). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. [wisdomlib.org]

- 3. bmse000668 Benzamide at BMRB [bmrb.io]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of N-(4-acetylphenyl)benzamide in Common Organic Solvents

Abstract

Solubility is a foundational physicochemical property that governs the fate and utility of a chemical compound in virtually all scientific applications, from reaction kinetics to biopharmaceutical performance. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(4-acetylphenyl)benzamide, a compound of interest in synthetic chemistry and materials science. Recognizing the notable lack of published quantitative solubility data for this specific molecule, this document is structured as a practical guide for the research scientist. It moves from theoretical prediction based on molecular structure to detailed, field-proven experimental protocols for generating reliable solubility data. This guide is intended to empower researchers, chemists, and drug development professionals to accurately characterize the solubility profile of N-(4-acetylphenyl)benzamide and similar compounds in their own laboratory settings.

Theoretical Foundations of Solubility

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle "like dissolves like," which, in chemical terms, refers to the interplay of intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis of N-(4-acetylphenyl)benzamide

To predict the solubility of N-(4-acetylphenyl)benzamide, we must first analyze its molecular structure (Figure 1).

The molecule possesses distinct regions with differing polarities:

-

Polar Functional Groups: The presence of an amide (-CONH-) and a ketone (-C=O) group introduces significant polarity. The N-H group of the amide can act as a hydrogen bond donor, while the oxygen atoms of both the amide and ketone carbonyls can act as hydrogen bond acceptors.

-

Non-Polar Regions: Two phenyl rings constitute the bulk of the molecule's structure. These aromatic rings are hydrophobic and will preferentially interact with non-polar solvents through van der Waals forces.

This dual nature—possessing both polar, hydrogen-bonding capable groups and large non-polar aromatic regions—suggests that N-(4-acetylphenyl)benzamide will exhibit nuanced solubility, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding without the competing self-association seen in highly protic solvents like water.

The Role of the Solvent

The choice of solvent is paramount. Solvents are typically classified based on their polarity and their ability to donate hydrogen bonds.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large non-polar surface area of N-(4-acetylphenyl)benzamide suggests some affinity, but the strong intermolecular forces within the solute's crystal lattice (driven by the polar groups) will likely limit solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They are particularly effective at solvating polar molecules. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be excellent solvents for N-(4-acetylphenyl)benzamide, as they can effectively disrupt the solute-solute interactions in the crystal lattice.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess both large dipole moments and hydrogen bond donating capabilities. While they can interact strongly with the polar groups of the solute, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which can sometimes limit the solubility of larger molecules. Alcohols like methanol and ethanol are expected to be moderately effective. Solubility in water is predicted to be very low due to the compound's significant hydrophobic character.

The interplay between these factors is visualized in the diagram below.

Caption: Interplay of solute and solvent properties governing solubility.

Physicochemical Profile and Solvent Properties

Table 1: Physicochemical Properties of N-(4-acetylphenyl)benzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 239.27 g/mol | PubChem[1] |

| IUPAC Name | N-(4-acetylphenyl)benzamide | PubChem[1] |

| Density | 1.197 g/cm³ | ChemSrc[3] |

| Boiling Point | 326.8 °C at 760 mmHg | ChemSrc[3] |

| Melting Point | Not available in literature. | - |

To facilitate experimental design, Table 2 provides key properties for a range of common organic solvents, categorized by their classification.

Table 2: Properties of Common Organic Solvents

| Solvent | Classification | Density (g/mL) | Boiling Point (°C) | Dielectric Constant (at 20°C) |

|---|---|---|---|---|

| n-Hexane | Non-Polar | 0.655 | 69 | 1.9 |

| Toluene | Non-Polar | 0.867 | 110.6 | 2.4 |

| Dichloromethane | Polar Aprotic | 1.326 | 39.8 | 9.1 |

| Acetone | Polar Aprotic | 0.786 | 56.2 | 20.7 |

| Ethyl Acetate | Polar Aprotic | 0.895 | 77 | 6.0 |

| Acetonitrile | Polar Aprotic | 0.786 | 81.6 | 37.5 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.944 | 153 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1.092 | 189 | 47.0 |

| Methanol | Polar Protic | 0.792 | 64.7 | 32.7 |

| Ethanol | Polar Protic | 0.789 | 78.5 | 24.6 |

| Water | Polar Protic | 0.998 | 100 | 80.1 |

(Data compiled from various sources including Sigma-Aldrich and ResearchGate)[4][5][6]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The following section provides protocols for both rapid qualitative assessment and rigorous quantitative measurement.

General Safety Precautions

While a specific Safety Data Sheet (SDS) for N-(4-acetylphenyl)benzamide is not widely available, general precautions for handling similar solid organic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Protocol 1: Qualitative Solubility Assessment

This rapid method helps classify the compound's solubility in various solvents and is useful for selecting solvents for reactions or recrystallization.

Methodology:

-

Preparation: Add approximately 10-20 mg of N-(4-acetylphenyl)benzamide to a small, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.

-

Observation: Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

Classification:

-

Soluble: The solid completely dissolves in ≤ 1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves after adding 3 mL of solvent.

-

Insoluble: No significant amount of solid dissolves after adding 3 mL of solvent.

-

-

Record: Record the observations for each solvent tested.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Vial Preparation: To a series of appropriately sized glass vials (e.g., 4 mL or 8 mL), add an excess amount of N-(4-acetylphenyl)benzamide. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg of solid per 1 mL of solvent).

-

Solvent Dispensing: Accurately dispense a known volume of the desired organic solvent into each vial (e.g., 2.0 mL).

-

Equilibration: Seal the vials securely. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials at a consistent, vigorous rate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable for poorly soluble compounds.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This must be done without altering the temperature. The two primary methods are:

-

Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid. Carefully pipette the clear supernatant for analysis.

-

-

Sample Dilution: Immediately after separation, accurately dilute the saturated supernatant with a known volume of an appropriate mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering substances are present. A calibration curve is also required.

-

-

Calculation: Calculate the original solubility (S) in the solvent using the measured concentration (C_measured), the dilution factor (DF), and the volumes used.

-

S (mg/mL) = C_measured (mg/mL) × DF

-

The entire experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for quantitative solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise format. A summary table is the most effective method for comparing solubility across different solvents.

Table 3: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

|---|---|---|---|---|

| e.g., Acetone | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Ethanol | 25 |

| | | | | |

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the solubility of N-(4-acetylphenyl)benzamide. While published data is scarce, a systematic approach based on an understanding of its molecular structure allows for rational solvent selection. By employing the detailed qualitative and quantitative (shake-flask) protocols outlined herein, researchers can confidently and accurately generate the solubility data required to advance their work in synthesis, purification, formulation, and broader drug development efforts. The generation of this data will fill a critical knowledge gap and facilitate the effective use of this compound in future scientific endeavors.

References

-

Comparison of the polarity of organic solvents. (2022-10-13). Technology Org. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Utah Tech University. Physical Properties of Organic Solvents. Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Available at: [Link]

-

ResearchGate. (2017). Physical properties of some common organic solvents. [Table]. Available at: [Link]

-

Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Expert Opinion on Drug Discovery. Available at: [Link]

-

ChemSrc. (2024). Benzamide,N-(4-acetylphenyl). Available at: [Link]

-

Murov, S. (2023). Properties of Common Organic Solvents. Available at: [Link]

-

ChemSrc. (2024). N-(4-乙酰基苯基)苯甲酰胺. Available at: [Link]

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. N-(4-乙酰基苯基)苯甲酰胺_密度_沸点_分子量_CAS号【5411-13-2】_化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. echemi.com [echemi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

An In-Depth Technical Guide to the Schotten-Baumann Synthesis of N-(4-acetylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Modern Synthesis

First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and versatile method for synthesizing amides from amines and acid chlorides.[1][2] Its continued prevalence in both academic and industrial settings is a testament to its reliability and broad applicability.[1] This reaction is particularly significant in pharmaceutical development, where the amide bond is a cornerstone of many biologically active molecules. This guide will provide a detailed examination of the Schotten-Baumann reaction, specifically focusing on the synthesis of N-(4-acetylphenyl)benzamide, a compound with potential applications as a building block in medicinal chemistry.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical role of each component and condition.

The Core Mechanism: A Step-by-Step Elucidation

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The synthesis of N-(4-acetylphenyl)benzamide from 4-aminoacetophenone and benzoyl chloride serves as an excellent case study to illustrate this process.

Step 1: Nucleophilic Attack. The reaction commences with the lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acting as a nucleophile and attacking the electrophilic carbonyl carbon of benzoyl chloride.[5][6] This initial attack results in the formation of a tetrahedral intermediate.[7][8]

Step 2: Collapse of the Tetrahedral Intermediate and Elimination of the Leaving Group. The unstable tetrahedral intermediate rapidly collapses. The electrons from the negatively charged oxygen atom reform the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group.[6]

Step 3: Deprotonation by Base. The resulting intermediate is a protonated amide. An aqueous base, typically sodium hydroxide (NaOH), plays a crucial role at this stage.[9] The hydroxide ion abstracts the acidic proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-(4-acetylphenyl)benzamide product. This deprotonation step is vital as it drives the reaction to completion.[6]

The overall reaction can be summarized as follows:

4-Aminoacetophenone + Benzoyl Chloride → N-(4-acetylphenyl)benzamide + Hydrochloric Acid

The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction medium, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][10]

Visualizing the Mechanism

Caption: The reaction mechanism for the synthesis of N-(4-acetylphenyl)benzamide.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of N-(4-acetylphenyl)benzamide is designed to be a self-validating system, with each step and parameter chosen to maximize yield and purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Aminoacetophenone | 135.17 | 1.35 g | 0.01 |

| Benzoyl Chloride | 140.57 | 1.4 mL (1.69 g) | 0.012 |

| Sodium Hydroxide (10% aq. solution) | 40.00 | 10 mL | ~0.025 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

| Distilled Water | 18.02 | As needed | - |

Procedure:

-

Dissolution of the Amine: In a 100 mL Erlenmeyer flask, dissolve 1.35 g of 4-aminoacetophenone in 20 mL of dichloromethane. This organic solvent is chosen because both the starting materials and the final product are soluble in it, while it is immiscible with the aqueous base.[11]

-

Addition of Aqueous Base: To the solution from step 1, add 10 mL of a 10% aqueous sodium hydroxide solution. The reaction is typically performed in a two-phase system to facilitate the separation of the product and the neutralization of the acidic byproduct.[1][12]

-

Controlled Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. With vigorous stirring, slowly add 1.4 mL of benzoyl chloride dropwise over a period of 10-15 minutes. The exothermic nature of the reaction necessitates cooling to prevent side reactions, such as the hydrolysis of benzoyl chloride.[13]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 30-60 minutes. The completion of the reaction can often be indicated by the disappearance of the pungent smell of benzoyl chloride.[5]

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 10 mL of 1 M HCl (to remove any unreacted amine), 10 mL of water, and 10 mL of saturated sodium bicarbonate solution (to remove any remaining benzoyl chloride).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-acetylphenyl)benzamide as a solid.

The Critical Role of a Biphasic System and Base

The use of a two-phase solvent system, a hallmark of "Schotten-Baumann conditions," is a critical aspect of this synthesis.[1] The organic solvent (e.g., dichloromethane or diethyl ether) dissolves the reactants and the product, while the aqueous phase contains the base.[11] This separation prevents the base from hydrolyzing the benzoyl chloride, a potential side reaction, while still allowing it to neutralize the HCl formed at the interface of the two layers.[12]

The base serves two primary functions:

-

Acid Scavenger: It neutralizes the hydrochloric acid produced during the reaction.[9] This is essential because the accumulation of acid would protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction.[10]

-

Driving Equilibrium: By neutralizing the acidic byproduct, the base shifts the reaction equilibrium towards the formation of the amide product.[2]

While aqueous sodium hydroxide is commonly used, other bases like pyridine can also be employed.[2] Pyridine can act as both a base and a nucleophilic catalyst, sometimes leading to the formation of more powerful acylating agents.[9]

Conclusion: A Foundational Reaction with Modern Implications

The Schotten-Baumann reaction remains a cornerstone of organic synthesis due to its simplicity, high efficiency, and the importance of the amide bond in various fields, especially drug development.[12] The synthesis of N-(4-acetylphenyl)benzamide exemplifies the elegance and practicality of this reaction. By understanding the underlying mechanism and the rationale behind the experimental conditions, researchers can effectively utilize this powerful tool for the creation of novel molecules with potential therapeutic applications.

References

- Vertex AI Search. (2025, December 24).

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step.

- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.

- YouTube. (2024, July 27). The Schotten Baumann Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.

- Wiseyatra. (2024, July 31). Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide.

- Benchchem. (n.d.). Application Notes and Protocols for N-(4-Formylphenyl)

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.

- Google Patents. (n.d.).

- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.

- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

- Royal Society of Chemistry. (n.d.).

- PubChem - NIH. (n.d.). N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354.

- Supporting Information. (n.d.). Synthesis of N-(4-acetylphenyl)benzamide(15).

- Sigma-Aldrich. (n.d.). N-(4-ACETYL-PHENYL)-BENZAMIDE AldrichCPR.

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.

- CymitQuimica. (n.d.). CAS 582-78-5: N-(4-Methylphenyl)benzamide.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. byjus.com [byjus.com]

- 3. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. [wisdomlib.org]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 7. Mechanism of schotten boumann reaction with step by step | Filo [askfilo.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 10. Schotten-Baumann Reaction [organic-chemistry.org]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

"discovery and initial studies of N-(4-acetylphenyl)benzamide"

An In-Depth Technical Guide to the Discovery and Initial Studies of N-(4-acetylphenyl)benzamide

Abstract

N-(4-acetylphenyl)benzamide has emerged as a significant synthetic intermediate in medicinal chemistry. While not possessing inherent biological activity of primary focus, its true value lies in its role as a versatile molecular scaffold. The presence of a reactive acetyl group and a stable benzamide moiety allows for its elaboration into more complex molecules with diverse pharmacological profiles. This guide provides a comprehensive overview of the foundational synthesis, analytical characterization, and the strategic application of N-(4-acetylphenyl)benzamide as a precursor in the discovery of novel bioactive compounds, specifically focusing on the synthesis of chalcone derivatives and their preliminary biological evaluation.

Physicochemical Properties and Identification

N-(4-acetylphenyl)benzamide is a crystalline solid at room temperature. Its core structure consists of a central benzamide linkage between a phenyl ring and an acetyl-substituted phenyl ring. This bifunctional nature is key to its utility in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | N-(4-acetylphenyl)benzamide | [1] |

| CAS Number | 5411-13-2 | [1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Synonyms | N-benzoyl-4-aminoacetophenone, 4'-Acetylbenzanilide |

Core Synthesis: The Schotten-Baumann Reaction

The most direct and widely adopted method for synthesizing N-(4-acetylphenyl)benzamide is the Schotten-Baumann reaction. This robust amidation reaction is a cornerstone of organic synthesis.[2][3]

Principle of the Reaction

The synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is conducted in the presence of an aqueous base, which serves a critical dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product, and prevents the protonation of the starting amine, which would render it non-nucleophilic.[3][4]

Figure 1: Conceptual mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of a crystalline solid that provides the expected spectroscopic data confirms the procedure's validity.

Materials:

-

4-Aminoacetophenone

-

Benzoyl Chloride (freshly distilled or from a new bottle)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Ethanol (for recrystallization)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: In a suitable flask, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane.

-

Base Addition: Add 10% aqueous NaOH solution (approx. 2.5 eq) to the flask. Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirred mixture. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the 4-aminoacetophenone spot. The absence of the benzoyl chloride smell is also a good indicator of completion.[5]

-

Work-up:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude solid product from hot ethanol to yield pure N-(4-acetylphenyl)benzamide as a white or off-white crystalline solid.

Rationale for Experimental Choices

-

Use of a Biphasic System: Keeping the benzoyl chloride primarily in the organic phase while the NaOH is in the aqueous phase minimizes the hydrolysis of the acyl chloride to benzoic acid, a common side reaction.[6] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

-

Temperature Control: The acylation is exothermic. Running the initial addition at 0-5 °C prevents runaway reactions and reduces the rate of competing side reactions.

-

Aqueous Work-up: The acid wash removes any unreacted amine and residual base. The bicarbonate wash removes any benzoic acid formed via hydrolysis.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized N-(4-acetylphenyl)benzamide is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Figure 2: General experimental and analytical workflow.

| Technique | Purpose | Expected Observations |

| IR Spectroscopy | Functional group identification | - N-H stretch (amide): ~3300 cm⁻¹ - C=O stretch (amide): ~1660 cm⁻¹ - C=O stretch (ketone): ~1680 cm⁻¹ |

| ¹H NMR | Structural elucidation | - Singlet for methyl protons (-COCH₃) - Multiplets in the aromatic region for phenyl protons - Broad singlet for the amide proton (N-H) |

| ¹³C NMR | Carbon skeleton confirmation | - Resonances for two distinct carbonyl carbons (amide and ketone) - Multiple distinct signals in the aromatic region - Signal for the methyl carbon |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak (M⁺) or protonated peak ([M+H]⁺) corresponding to 239.27 g/mol .[1] |

Note: Specific chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR can vary slightly based on the solvent and instrument used. Spectral data for this compound is available in public databases.[1][7][8][9]

Application in Discovery: Synthesis of Bioactive Chalcones

The true utility of N-(4-acetylphenyl)benzamide is demonstrated by its use as a key intermediate. The acetyl group provides a reactive handle for forming new carbon-carbon bonds, most notably through the Claisen-Schmidt condensation to produce chalcones.[10][11] Chalcones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14]

The Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation between a ketone (in this case, the acetyl group of N-(4-acetylphenyl)benzamide) and an aromatic aldehyde that lacks α-hydrogens.[11][15] The base deprotonates the α-carbon of the ketone, creating a nucleophilic enolate which then attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of a chalcone.

Figure 3: Reaction scheme for chalcone synthesis.

Initial Biological Screening of Derived Chalcones

Studies have shown that chalcones synthesized from N-(4-acetylphenyl)benzamide exhibit promising, albeit moderate, biological activity. In one such study, a series of chalcones were prepared and screened for antibacterial and antitubercular activity.

Summary of Initial Biological Findings:

| Organism Type | Test Organisms | Activity Summary |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | All tested chalcone derivatives showed some level of antibacterial activity. |

| Gram-negative Bacteria | Salmonella typhi, Klebsiella pneumoniae | All tested chalcone derivatives showed some level of antibacterial activity. |

| Mycobacterium | Mycobacterium tuberculosis | One derivative with a methoxy substitution demonstrated notable antitubercular properties. |

Note: While activity was observed, none of the compounds in the initial study surpassed the efficacy of the standard control drug, ampicillin.

These initial findings are crucial as they establish a proof-of-concept. They validate that the N-(4-acetylphenyl)benzamide scaffold can be successfully modified to produce compounds with measurable biological effects. The variation in activity based on the substitution pattern of the aromatic aldehyde used in the Claisen-Schmidt condensation provides a clear direction for future structure-activity relationship (SAR) studies.

Conclusion and Future Directions

N-(4-acetylphenyl)benzamide is a foundational molecule whose value is realized in its synthetic potential. This guide has detailed its efficient synthesis via the Schotten-Baumann reaction, outlined a robust protocol for its characterization, and demonstrated its application as a key intermediate in the generation of bioactive chalcones.

The initial studies on these chalcone derivatives, while modest, successfully highlight the promise of this chemical scaffold. Future research should focus on:

-

Diversification: Synthesizing a broader library of chalcones using a wide array of substituted aromatic aldehydes to build a comprehensive SAR profile.

-

Scaffold Hopping: Utilizing the acetyl and amide functionalities to explore other chemical transformations beyond chalcone formation.

-

Broader Screening: Evaluating derivatives against a wider range of biological targets, including cancer cell lines and viral enzymes, where benzamide and chalcone motifs have previously shown activity.[16]

By providing a reliable and well-characterized starting point, the study of N-(4-acetylphenyl)benzamide serves as an excellent case study in the early stages of a drug discovery pipeline.

References

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes. [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. [Link]

-

Schotten-Baumann Reaction. (2021). J&K Scientific LLC. [Link]

-

Biological activity of new heterocyclic compounds derived from chalcone. (n.d.). Iraqi Journal of Science. [Link]

-

Schotten Baumann Reaction. (2019). BYJU'S. [Link]

-

N-(4-Acetyl-phenyl)-benzamide. (n.d.). SpectraBase. [Link]

-

Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. (2025). PubMed Central. [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

N-(4-Acetylphenyl)benzamide. (n.d.). PubChem. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules. [Link]

-

Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors. (2023). PubMed. [Link]

-

Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors. (2023). ResearchGate. [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. (2018). ResearchGate. [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

- Process for the synthesis of a benzamide derivative. (2003).

-

N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

N-(4-Acetyl-phenyl)-benzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

N-(4-Methylphenyl)benzamide. (n.d.). PubMed Central. [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. [Link]

-

Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Claisen Schmidt Reaction with mechanism and Application. (2021). YouTube. [Link]

-

Claisen-Schmidt condensation under solventfree conditions. (n.d.). ResearchGate. [Link]

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N-(4-acetylphenyl)benzamide as a Precursor in Organic Synthesis

This technical guide provides an in-depth exploration of N-(4-acetylphenyl)benzamide, a versatile bifunctional molecule, and its strategic applications as a precursor in modern organic synthesis. We will delve into its synthesis, core reactivity, and its utility in constructing more complex molecular architectures of interest to researchers in medicinal chemistry and materials science. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to adapt and innovate from this valuable synthetic platform.

Core Concepts: The Synthetic Utility of N-(4-acetylphenyl)benzamide

N-(4-acetylphenyl)benzamide, with the chemical formula C₁₅H₁₃NO₂, is a crystalline solid whose value as a synthetic precursor stems from the orthogonal reactivity of its two primary functional groups: the acetyl group (a methyl ketone) and the benzamide linkage .[1]

-

The Acetyl Group: The carbonyl carbon of the acetyl group is electrophilic, and the adjacent methyl protons are acidic. This duality makes it a prime site for nucleophilic additions and, more importantly, base-catalyzed condensation reactions. It serves as the primary handle for chain extension and cyclization strategies.

-

The Benzamide Moiety: This robust amide linkage is generally stable under various reaction conditions. It acts as a rigid, planar scaffold that influences the overall conformation of the molecule and its derivatives. The N-H group is a hydrogen bond donor, which can play a role in crystal packing and molecular recognition in target structures.[2]

This bifunctional nature allows for a modular approach to synthesis, where one functional group can be selectively manipulated while the other remains intact, to be used in a subsequent transformation.

Physicochemical Properties

A summary of the key properties of N-(4-acetylphenyl)benzamide is presented below for reference.

| Property | Value | Source |

| IUPAC Name | N-(4-acetylphenyl)benzamide | [1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| CAS Number | 5411-13-2 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | [1] |

Synthesis of the Precursor: N-(4-acetylphenyl)benzamide

The most direct and common synthesis of N-(4-acetylphenyl)benzamide is the N-acylation of 4-aminoacetophenone with benzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds in high yield.

The causality behind this choice of reactants is clear: 4-aminoacetophenone provides the nucleophilic amine and the acetyl "handle," while benzoyl chloride is an activated acylating agent that readily reacts with the amine to form the stable amide bond. A mild base is required to quench the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and halting the reaction.

Caption: Workflow for the synthesis of N-(4-acetylphenyl)benzamide.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)benzamide

This protocol is a representative procedure based on established chemical principles for N-acylation.

-

Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminoacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl formed.[3]

-

Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps control the temperature.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess pyridine), water, and a saturated NaHCO₃ solution (to remove any benzoic acid byproduct).[3]

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude solid product by recrystallization, typically from an ethanol/water mixture, to yield N-(4-acetylphenyl)benzamide as a pure crystalline solid.

Key Transformations and Synthetic Applications

The true utility of N-(4-acetylphenyl)benzamide is demonstrated by the diverse reactions its acetyl group can undergo. These transformations convert the simple precursor into a variety of more complex and functionalized intermediates.

A. Claisen-Schmidt Condensation to form Chalcones

One of the most significant applications of N-(4-acetylphenyl)benzamide is its use in the Claisen-Schmidt condensation to synthesize chalcone derivatives.[4] In this reaction, the enolate of the acetyl group, formed in the presence of a base (e.g., ethanolic KOH), acts as a nucleophile and attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

These chalcone derivatives, which now contain an N-(benzoyl)phenyl moiety, are valuable scaffolds in medicinal chemistry, with studies reporting potential antibacterial and antitubercular activities.[4]

Caption: Synthetic pathway from the precursor to chalcones and heterocycles.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Preparation: Dissolve N-(4-acetylphenyl)benzamide (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.[4]

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous or ethanolic solution of potassium hydroxide (KOH) with vigorous stirring.

-

Reaction: Stir the mixture at room temperature for several hours until a precipitate forms. The reaction progress can be monitored by TLC.

-

Isolation: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid thoroughly with water to remove excess base. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product. The structure can be confirmed by IR, NMR, and mass spectrometry.[4]

B. Synthesis of Schiff Bases (Imines)

The acetyl group can also undergo condensation with various primary aromatic amines in the presence of an acid catalyst to form Schiff bases (or imines).[5] This reaction provides a facile route to introduce further structural diversity. These Schiff bases are not merely final products; they are versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds and have been investigated for their own biological activities.[5][6][7]

Experimental Protocol: Synthesis of a Schiff Base

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix N-(4-acetylphenyl)benzamide (1.0 eq) and a primary aromatic amine (1.0 eq) in absolute ethanol.[5]

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[5]

-

Reaction: Reflux the mixture for 6-8 hours.

-

Isolation: After cooling to room temperature, the solid Schiff base product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Dry the solid and recrystallize it from a suitable solvent to yield the pure product.

Spectroscopic Characterization

Confirming the identity and purity of N-(4-acetylphenyl)benzamide and its derivatives is crucial. Standard spectroscopic techniques are employed for this purpose.

| Technique | Key Observables for N-(4-acetylphenyl)benzamide |

| ¹H NMR | Signals corresponding to aromatic protons in distinct regions, a singlet for the amide N-H proton, and a characteristic singlet for the acetyl (-COCH₃) methyl protons around 2.6 ppm. |

| ¹³C NMR | Resonances for two carbonyl carbons (one for the amide, one for the ketone), multiple signals in the aromatic region, and a signal for the acetyl methyl carbon.[8] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650-1680 cm⁻¹), and the ketone C=O stretch (around 1685 cm⁻¹).[9] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (239.27 g/mol ).[8] |

Conclusion

N-(4-acetylphenyl)benzamide stands out as a strategically valuable precursor in organic synthesis. Its straightforward preparation and the presence of two distinct, selectively reactive functional groups provide a robust platform for generating molecular complexity. Its pivotal role in the synthesis of chalcones and Schiff bases, which are themselves important intermediates for biologically active heterocycles, underscores its importance. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this precursor opens a reliable and versatile pathway to novel chemical entities.

References

- Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024). Vertex AI Search.

- N-(4-Acetyl-phenyl)-benzamide. SpectraBase.

- N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem - NIH.

- N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

- Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. (2015).

- Application Notes and Protocols for N-(4-Formylphenyl)

- Synthesis and Antibacterial Screening of New Schiff Bases Based on N-(4-acetophenyl) Succinimide. (2014). Iraqi Journal of Science.

- CAS 582-78-5: N-(4-Methylphenyl)benzamide. CymitQuimica.

- Synthesis and Characterization of New Schiff Bases and Biological Studies. (2016). Der Pharma Chemica.

Sources

- 1. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. [wisdomlib.org]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(4-acetylphenyl)benzamide

Abstract

Introduction

N-(4-acetylphenyl)benzamide, a member of the benzamide family, is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoyl group attached to an acetyl-substituted aniline, presents multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel derivatives. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. This guide aims to provide a detailed and practical resource for scientists working with or considering the use of N-(4-acetylphenyl)benzamide.

Chemical Identity and Physical Properties

A foundational aspect of working with any chemical compound is the accurate identification and understanding of its basic physical properties. The following table summarizes the key identifiers and computed physical properties for N-(4-acetylphenyl)benzamide.

| Identifier | Value | Source |

| IUPAC Name | N-(4-acetylphenyl)benzamide | [PubChem][1] |

| CAS Number | 5411-13-2 | [PubChem][1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [PubChem][1] |

| Molecular Weight | 239.27 g/mol | [PubChem][1] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | [PubChem][1] |

| InChI Key | ZJXQWYZBPKDYLS-UHFFFAOYSA-N | [PubChem][1] |

| Density (Predicted) | 1.197 g/cm³ | [Chemsrc][2] |

| Boiling Point (Predicted) | 326.8 °C at 760 mmHg | [Chemsrc][2] |

| Melting Point | Not available in cited literature. | [Chemsrc][2] |

| Solubility | No specific experimental data found. Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | Inferred from chemical structure |

Note: The density and boiling point are predicted values and should be confirmed experimentally.

Synthesis of N-(4-acetylphenyl)benzamide

The most common and efficient method for the synthesis of N-(4-acetylphenyl)benzamide is the Schotten-Baumann reaction. This reaction involves the acylation of an amine, in this case, 4-aminoacetophenone, with an acyl chloride, benzoyl chloride, under basic conditions. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow

Caption: Workflow for the synthesis of N-(4-acetylphenyl)benzamide via the Schotten-Baumann reaction.

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures.[3][4][5][6][7]

Materials:

-

4-Aminoacetophenone

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-